molecular formula C12H12N2O2 B7827720 N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide

N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide

Cat. No.: B7827720
M. Wt: 216.24 g/mol
InChI Key: WKSSGLYFMZVCIQ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(naphthalen-2-yloxy)ethanimidamide is a synthetic organic compound characterized by an ethanimidamide backbone (N-hydroxy amidoxime) substituted with a naphthalen-2-yloxy group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-hydroxy-2-naphthalen-2-yloxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSSGLYFMZVCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-66-9
Record name N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Chemistry: N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide is used in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals and materials. Biology: The compound is used in biological studies to investigate its potential as an antimicrobial agent, particularly against Helicobacter pylori. Medicine: Research is ongoing to explore its use in the treatment of various diseases, including infections and inflammatory conditions. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and imidamide groups play a crucial role in these interactions, leading to the modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Oxygen vs. sulfur linkages (e.g., naphthalen-2-yloxy vs. naphthalen-1-ylthio) alter electronic density and solubility. Sulfur-containing analogs (e.g., ) may exhibit greater metabolic stability but lower polarity .
  • Synthetic Efficiency : Hydroxylamine-based methods () are high-yielding and scalable, whereas click chemistry (e.g., triazole formation in ) offers regioselectivity for complex architectures.

Pharmacological Profiles

Several ethanimidamide derivatives demonstrate receptor-specific activities:

Compound Name Target Receptor Ki/IC₅₀ Selectivity Notes Evidence ID
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol 5-HT1F 11 nM (binding) 31-fold selectivity over 5-HT2B
N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide NOS-2 12 µM (IC₅₀) 700-fold selectivity over NOS-3

Key Observations :

  • The naphthalen-2-yloxy group in contributes to high 5-HT1F affinity (Ki = 11 nM), likely due to hydrophobic interactions with the receptor’s binding pocket.
  • Ethanimidamide moieties mimic arginine’s guanidino group in enzymatic targets (e.g., NOS-2 inhibition in ), suggesting a conserved mechanism for hydrogen bonding with acidic residues (e.g., Glu377).

Physicochemical and Functional Comparisons

  • Solubility : Naphthalene-containing derivatives (e.g., target compound) exhibit lower aqueous solubility compared to pyridinyl or tolyl analogs ().
  • Stability : Hydroxamic acid derivatives (e.g., compounds in ) are prone to hydrolysis, whereas ethanimidamides with aryloxy groups demonstrate enhanced stability under physiological conditions .

Biological Activity

N-hydroxy-2-(naphthalen-2-yloxy)ethanimidamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Its hydroxyl and imidamide functional groups are crucial for these interactions, leading to modulation of biological processes. Notably, the compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can result in either inhibition or activation of these enzymes, depending on the specific context and concentration of the compound.

Cellular Effects

The compound exhibits profound effects on various cell types. It has been reported to influence cell signaling pathways associated with oxidative stress and inflammation. For instance, this compound can upregulate antioxidant gene expression, enhancing cellular defenses against oxidative damage. Additionally, it has demonstrated potential in reducing inflammatory responses through modulation of cytokine production.

Molecular Mechanisms

At the molecular level, this compound operates through several mechanisms:

  • Enzyme Interaction : The compound binds to specific sites on enzymes, which can lead to inhibition or activation based on the enzyme's nature and the compound's concentration.
  • Gene Expression Modulation : It influences transcription factors and regulatory proteins, altering the transcriptional activity of genes involved in inflammation and oxidative stress responses.

Table 1: Summary of Molecular Mechanisms

MechanismDescription
Enzyme InhibitionBinds to active sites on enzymes like cytochrome P450
Gene RegulationModulates transcription factors affecting cytokine and antioxidant gene expression
Cellular SignalingAlters pathways related to oxidative stress and inflammation

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. At low doses, it enhances antioxidant defenses and reduces inflammation; however, at higher doses, it may induce toxicity characterized by cellular damage and disruption of metabolic processes. This highlights the necessity for careful dosage management in both experimental settings and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study focused on its efficacy against Helicobacter pylori, demonstrating significant antimicrobial properties that could be beneficial in treating infections caused by this bacterium.
  • Anti-inflammatory Effects : In vitro assays showed that the compound effectively suppressed pro-inflammatory cytokine production in immune cells, suggesting its potential as an anti-inflammatory agent.
  • Metabolic Pathways : Investigations into metabolic interactions revealed that this compound influences metabolic flux through its interactions with cytochrome P450 enzymes, leading to the formation of various metabolites that may retain biological activity.

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